4-chloro-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide
Description
This compound is a benzamide derivative featuring a 1,3-thiazole core substituted with a 4-methylphenyl group at position 2 and a 4-methyl group at position 2. The thiazole ring is linked via an ethyl chain to a 4-chlorobenzamide moiety.
Properties
IUPAC Name |
4-chloro-N-[2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2OS/c1-13-3-5-16(6-4-13)20-23-14(2)18(25-20)11-12-22-19(24)15-7-9-17(21)10-8-15/h3-10H,11-12H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSFINLDOSLIPFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(S2)CCNC(=O)C3=CC=C(C=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-chloro-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide is a thiazole derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure includes a thiazole ring, which is known for its diverse biological activities. The presence of chlorine and methyl groups in the structure may influence its reactivity and biological interactions.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds with similar thiazole structures have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The specific activity of 4-chloro-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide against these pathogens remains to be thoroughly investigated.
Antitumor Activity
Thiazole derivatives have been recognized for their anticancer properties. Studies have demonstrated that certain thiazole compounds can induce apoptosis in cancer cells and inhibit tumor growth . The structure-activity relationship (SAR) analysis suggests that the presence of electron-donating groups significantly enhances the anticancer activity of thiazole derivatives . Further research is needed to determine the specific effects of 4-chloro-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide on cancer cell lines.
Anticonvulsant Activity
Some thiazole compounds have shown promise in anticonvulsant activity. For example, studies have indicated that modifications in the thiazole structure can lead to enhanced efficacy in seizure models . The potential of 4-chloro-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide as an anticonvulsant agent warrants further exploration.
The biological activities of thiazole derivatives are often attributed to their ability to interact with various biological targets. These interactions may include:
- Inhibition of Enzymatic Activity : Thiazoles can act as enzyme inhibitors, affecting metabolic pathways crucial for microbial survival or cancer cell proliferation.
- Induction of Apoptosis : Certain thiazoles promote programmed cell death in cancer cells through various signaling pathways.
- Antioxidant Properties : Some derivatives exhibit antioxidant activity, which can protect cells from oxidative stress.
Research Findings and Case Studies
A review of literature focusing on thiazole compounds reveals several promising findings:
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Key analogues are summarized below based on substituent patterns and synthetic routes:
*Inferred from , which details thiazole synthesis via Hantzsch cyclization of acetamides and thioureas.
Physicochemical and Spectroscopic Comparisons
IR/NMR Trends :
- Carbonyl Stretching : Benzamide C=O peaks appear near 1600–1670 cm⁻¹ (e.g., 1605 cm⁻¹ in , cm⁻¹ in compound 8a) .
- Thiazole Ring : The thiazole C-S and C-N vibrations are typically observed at 600–700 cm⁻¹, though this data is absent for the target compound.
- Aromatic Protons : 1H-NMR signals for aryl groups in similar compounds (e.g., 7.36–8.35 ppm in ) suggest analogous environments for the target’s 4-methylphenyl and benzamide moieties .
Mass Spectrometry :
Crystallographic Insights
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
